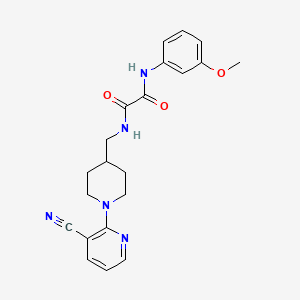

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide

CAS No.: 1797047-00-7

Cat. No.: VC7172728

Molecular Formula: C21H23N5O3

Molecular Weight: 393.447

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797047-00-7 |

|---|---|

| Molecular Formula | C21H23N5O3 |

| Molecular Weight | 393.447 |

| IUPAC Name | N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(3-methoxyphenyl)oxamide |

| Standard InChI | InChI=1S/C21H23N5O3/c1-29-18-6-2-5-17(12-18)25-21(28)20(27)24-14-15-7-10-26(11-8-15)19-16(13-22)4-3-9-23-19/h2-6,9,12,15H,7-8,10-11,14H2,1H3,(H,24,27)(H,25,28) |

| Standard InChI Key | ULVUYPQLTQAWMI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |

Introduction

Synthesis and Chemical Reactions

The synthesis of oxalamide derivatives typically involves multi-step organic reactions. These processes may include condensation reactions between appropriate amines and oxalic acid derivatives. The conditions for these reactions, such as temperature, solvent choice, and reaction time, must be carefully controlled to ensure high yield and purity of the final product.

Common chemical reactions that oxalamide derivatives can undergo include oxidation, reduction, and substitution reactions. Reagents like potassium permanganate (oxidizing agent) and sodium borohydride (reducing agent) are often used in these reactions.

Mechanism of Action and Biological Activity

The mechanism of action for oxalamide derivatives involves interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. The precise molecular targets depend on the context of use, particularly in therapeutic applications.

Given the structural similarity to other oxalamide derivatives, N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide may exhibit potential therapeutic properties, such as anti-inflammatory or anticancer activities, although specific research findings on this compound are not available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume